![molecular formula C14H26O4 B2982459 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane CAS No. 1876658-03-5](/img/structure/B2982459.png)
8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been reported. These compounds are synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The synthesis involves processes like alkylation and hetero-cyclization .Chemical Reactions Analysis
While specific chemical reactions involving “8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane” are not documented, studies on similar compounds like n-decane have shown that they undergo a variety of reactions. For instance, n-decane undergoes pyrolysis, an endothermic reaction that results in higher gas yield and cracking conversion rate with increasing temperature .Scientific Research Applications
Supramolecular Arrangements
- A study by Graus et al. (2010) focused on derivatives of cyclohexane-spirohydantoin, including compounds similar to 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane. They explored the relationship between molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements. This research contributes to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).
Crystal Structures
- Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and studied their crystal structures through X-ray crystallography. Their research offers insights into the structural properties of such compounds, which can be crucial for materials science and pharmaceutical applications (Jiang & Zeng, 2016).
Organic Synthesis
- Research by Schwartz et al. (2005) provided a new approach for synthesizing enantiomerically pure dioxaspirocyclic compounds, demonstrating versatility in organic synthesis and potential applications in pharmaceuticals (Schwartz et al., 2005).
Nonlinear Optical Materials
- A study by Kagawa et al. (1994) identified a related compound as a potential material for nonlinear optical devices. Their work on purification, crystal growth, and optical properties could guide future research in optoelectronics (Kagawa et al., 1994).
Chemical Interactions
- Capriati et al. (2006) developed a stereoselective synthesis of spirocyclic derivatives, expanding the toolbox for synthetic chemists and offering new pathways for complex molecular constructions (Capriati et al., 2006).
Mass Spectrometric Study
- Solomons (1982) conducted a mass spectrometric study of a similar compound, providing valuable data for understanding its fragmentation patterns, which is vital for analytical chemistry applications (Solomons, 1982).
Stereochemistry
- Eames et al. (1996) explored the stereochemically controlled synthesis of dioxaspirocyclic compounds, contributing to the field of chiral chemistry and its applications in drug development (Eames et al., 1996).
Sustainable Solvents
- A study by Melo et al. (2012) on the solubility of a related compound in sustainable solvents like water and ionic liquids provided key data for designing alternative reactions and extractions in green chemistry (Melo et al., 2012).
Environmental Applications
- Research by Akceylan et al. (2009) on a Mannich base derivative of a related compound demonstrated its potential as a sorbent for carcinogenic azo dyes and aromatic amines, highlighting environmental applications in water purification (Akceylan et al., 2009).
properties
IUPAC Name |
8-(2-butoxyethoxy)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-8-15-9-10-16-13-4-6-14(7-5-13)17-11-12-18-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGWHWAWMWKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2982380.png)
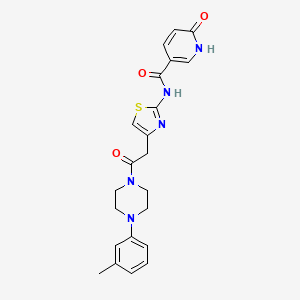
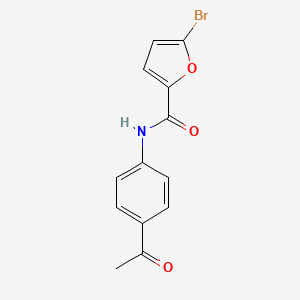
![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)
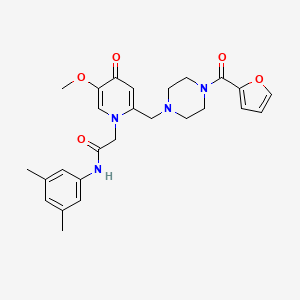
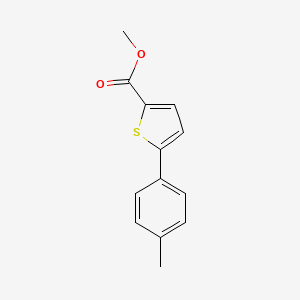

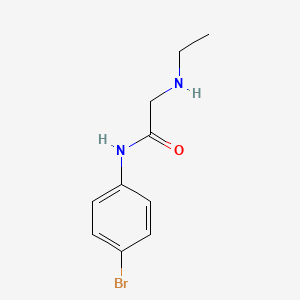
![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)
![7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982392.png)
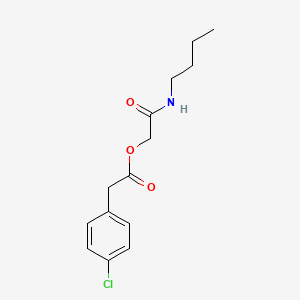

![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)